
Biological Activity of ROCK-IN-D2 in Cancer
Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: ROCK-IN-D2

CAS No.: 1219721-78-4

Cat. No.: B610547

Get Quote

Executive Summary & Compound Identity
ROCK-IN-D2 (Catalog No. HY-116238; CAS 1219721-78-4) is a highly potent, ATP-competitive

small-molecule inhibitor of ROCK1 and ROCK2.[1][2][3] Chemically defined as a pyrazole-

phenyl urea derivative, it was developed to overcome the selectivity issues inherent in first-

generation ROCK inhibitors like Fasudil and Y-27632.[1][2][3]

In cancer research, ROCK-IN-D2 is utilized to dissect the RhoA/ROCK signaling axis, a critical

pathway governing cytoskeletal reorganization, tumor cell motility, and metastasis.[1][2][3]

Unlike broad-spectrum kinase inhibitors, ROCK-IN-D2 exhibits a refined selectivity profile,

making it a precision tool for studying actomyosin contractility in invasive phenotypes.[1][2][3]
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Property Detail

Common Name ROCK-IN-D2

CAS Number 1219721-78-4

Chemical Name
N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-

(1H-pyrazol-4-yl)phenyl]-N'-(phenylmethyl)urea

Molecular Weight 392.50 g/mol

Primary Target
ROCK1 / ROCK2 (Rho-associated coiled-coil

containing protein kinase)

Primary Reference
Yin, Y., et al. J. Med.[1][2][3][4][5][6][7][8][9][10]

Chem. (2013) [1]

Mechanism of Action: The RhoA/ROCK Axis[1]
ROCK-IN-D2 functions by binding to the ATP-binding pocket of the ROCK kinase domain.[1][2]

[3] This blockade prevents the phosphorylation of downstream effectors essential for

cytoskeletal dynamics.[1][2][3]

Core Signaling Pathway
The biological activity of ROCK-IN-D2 is defined by its inhibition of the following cascade:

RhoA Activation: GTP-bound RhoA activates ROCK.[1][2][3]

ROCK Kinase Activity: Active ROCK phosphorylates MYPT1 (Myosin Phosphatase Target

Subunit 1) and LIMK (LIM Kinase).[1][2][3]

Cytoskeletal Effect:

MYPT1 Inhibition: Phosphorylation of MYPT1 inhibits myosin phosphatase, leading to

increased phosphorylated Myosin Light Chain (p-MLC).[1][2][3]

Actomyosin Contraction: Increased p-MLC drives actin-myosin cross-bridging, stress fiber

formation, and cell contractility.[1][2][3]
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Inhibitor Effect: ROCK-IN-D2 breaks this chain, resulting in stress fiber disassembly, loss of

focal adhesions, and reduced cell migration.[1][2][3]

Pathway Visualization (Graphviz)[1][2]
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Caption: The mechanistic intervention of ROCK-IN-D2 within the Rho/ROCK signaling

cascade, highlighting the dual regulation of MLC phosphorylation and Cofilin-mediated actin
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dynamics.[1][2][3]

Biological Activity & Selectivity Profile[1][2][4][7][8]
[9][10]
The urea-pyrazole scaffold of ROCK-IN-D2 was engineered to improve upon the selectivity of

older inhibitors like Y-27632, which often cross-react with PKA and PKC.[1][2][3]

Quantitative Potency Data
The following data summarizes the inhibitory potency of the urea-pyrazole series

(representative of ROCK-IN-D2) as characterized in primary medicinal chemistry studies [1].

Target Kinase IC50 (nM)
Selectivity Ratio
(vs ROCK)

Biological
Implication

ROCK1 < 10 nM N/A

Primary target; blocks

stress fiber formation.

[1][2][3]

ROCK2 < 10 nM N/A

Primary target; blocks

focal adhesion

maturation.[1][2][3]

PKA > 1,000 nM > 100-fold

Minimal off-target

effect (crucial for

specific signaling

studies).[1][2][3]

MRCK > 500 nM > 50-fold

Distinct from CDC42-

mediated cytoskeletal

effects.[1][2][3]

Cellular Phenotypes in Cancer Models
When applied to metastatic cancer lines (e.g., MDA-MB-231, PC-3), ROCK-IN-D2 induces:

Cell Rounding: Rapid disassembly of actin stress fibers leads to a "rounded" morphology

within 30–60 minutes.[1][2][3]
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Invasion Blockade: Significant reduction in invasion through Matrigel/collagen matrices,

correlating with the inhibition of amoeboid migration.[1][2]

IOP Reduction: In non-cancer contexts, this class of inhibitors significantly lowers intraocular

pressure (IOP) by relaxing the trabecular meshwork, validating its tissue-level contractility

modulation [1].[1][2]

Experimental Protocols
To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., total

protein normalization) and specific endpoints.

Protocol A: In Vitro Kinase Inhibition Assay
Objective: Determine the IC50 of ROCK-IN-D2 against recombinant ROCK1/2.[1][2][3]

Reagent Prep: Prepare 4x Enzyme Solution (ROCK1 or ROCK2) and 4x Substrate Solution

(S6 peptide or Long S6K substrate) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2,

1 mM DTT, 0.01% Brij-35).

Inhibitor Dilution: Prepare a 3-fold serial dilution of ROCK-IN-D2 in 100% DMSO (start at 10

µM). Dilute 1:25 into water to obtain 4x intermediate.

Reaction Assembly:

Add 2.5 µL 4x Inhibitor to wells (384-well plate).

Add 2.5 µL 4x Enzyme.[1][2][3] Incubate 10 min at RT (allows inhibitor binding).[1][2][3]

Add 2.5 µL 4x Substrate.[1][2][3]

Add 2.5 µL 4x ATP (at Km concentration, typically 10-50 µM).[1][2][3]

Incubation: Incubate for 60 min at RT.

Detection: Use a standard ADP-Glo or mobility shift assay (e.g., Caliper EZ Reader) to

quantify phosphorylation.[1][2][3]
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Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100%

inhibition). Fit curves using a 4-parameter logistic model.

Protocol B: Cell Migration/Invasion Assay (Boyden
Chamber)
Objective: Quantify the anti-metastatic potential of ROCK-IN-D2.[1][2][3]

Cell Preparation: Starve cancer cells (e.g., MDA-MB-231) in serum-free media for 12 hours.

Chamber Setup:

Coat upper chamber (8 µm pore size) with Matrigel (for invasion) or leave uncoated (for

migration).[1][2]

Add 500 µL complete media (10% FBS) to the lower chamber as a chemoattractant.[1][2]

[3]

Treatment:

Resuspend cells in serum-free media containing ROCK-IN-D2 (0.1 µM, 1.0 µM, 10 µM) or

DMSO vehicle.[1][2][3]

Seed 5x10^4 cells into the upper chamber.

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

Fixation & Staining:

Remove non-migrated cells from the top of the membrane with a cotton swab.[1][3]

Fix migrated cells (bottom of membrane) with 4% paraformaldehyde (15 min).[1][2][3]

Stain with 0.1% Crystal Violet (20 min).[1][2][3]

Quantification: Image 5 random fields per well at 10x magnification. Count cells and

calculate % inhibition relative to DMSO control.[1][2][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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